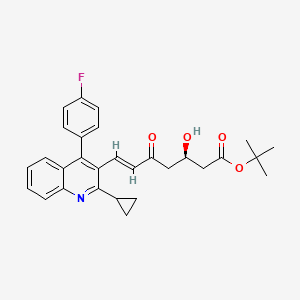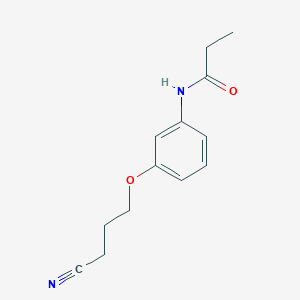![molecular formula C7H5BrN2OS B14891608 6-Bromo-2-(methylthio)oxazolo[4,5-b]pyridine](/img/structure/B14891608.png)
6-Bromo-2-(methylthio)oxazolo[4,5-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-(methylthio)oxazolo[4,5-b]pyridine is a heterocyclic compound with the molecular formula C7H5BrN2OS It is characterized by the presence of a bromine atom at the 6th position, a methylthio group at the 2nd position, and an oxazolo[4,5-b]pyridine core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(methylthio)oxazolo[4,5-b]pyridine typically involves the following steps:
Formation of the Oxazolo[4,5-b]pyridine Core: The core structure can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate oxazole precursor.
Methylthio Substitution: The methylthio group is introduced at the 2nd position through a substitution reaction using a methylthiolating agent like methylthiol or dimethyl disulfide.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2-(methylthio)oxazolo[4,5-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Sodium azide, potassium cyanide; typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dehalogenated product (2-(methylthio)oxazolo[4,5-b]pyridine).
Substitution: Azido or cyano derivatives.
Aplicaciones Científicas De Investigación
6-Bromo-2-(methylthio)oxazolo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic, optical, or catalytic properties.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-(methylthio)oxazolo[4,5-b]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of protein-protein interactions, and interference with DNA or RNA synthesis.
Comparación Con Compuestos Similares
6-Bromo-2-(methylthio)oxazolo[4,5-b]pyridine can be compared with other similar compounds, such as:
6-Bromo-2-methyloxazolo[4,5-b]pyridine: Lacks the methylthio group, which may result in different chemical reactivity and biological activity.
6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one:
6-Bromo-2-mercaptothiazolo[4,5-b]pyridine: Contains a sulfur atom in the thiazole ring, which may impart different electronic and steric effects.
Propiedades
Fórmula molecular |
C7H5BrN2OS |
|---|---|
Peso molecular |
245.10 g/mol |
Nombre IUPAC |
6-bromo-2-methylsulfanyl-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C7H5BrN2OS/c1-12-7-10-6-5(11-7)2-4(8)3-9-6/h2-3H,1H3 |
Clave InChI |
RNQHSUZOLSMWFZ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC2=C(O1)C=C(C=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Hydroxymethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B14891532.png)
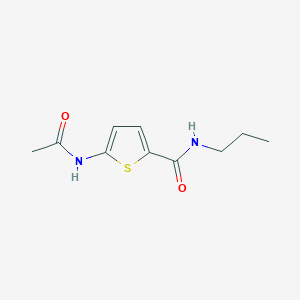
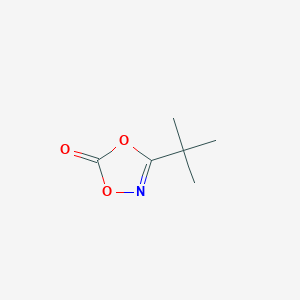
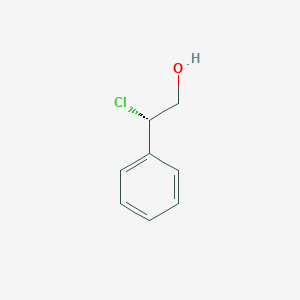
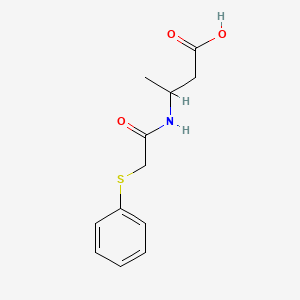
![[5-Phenyl-2-(trifluoromethyl)phenyl]methanol](/img/structure/B14891584.png)
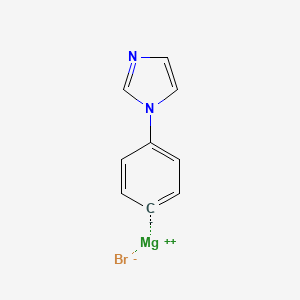

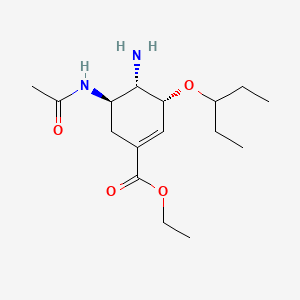
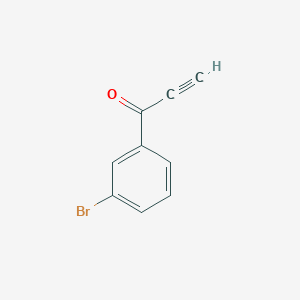
![Methyl 2-((3aS,4R,6R,6aS)-6-(iodomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate](/img/structure/B14891614.png)
